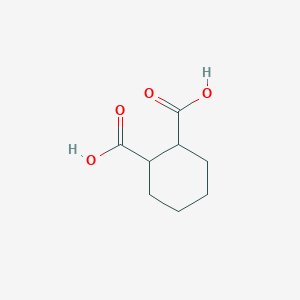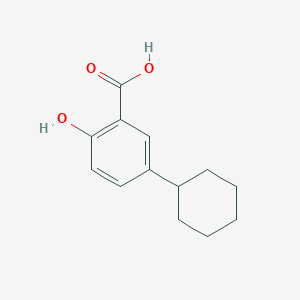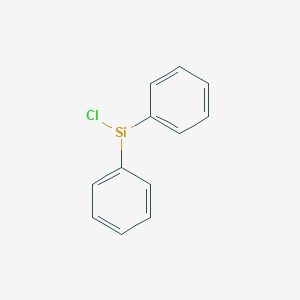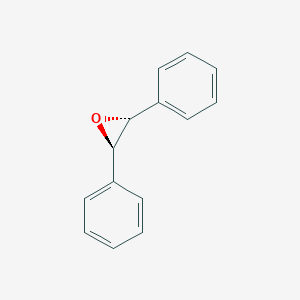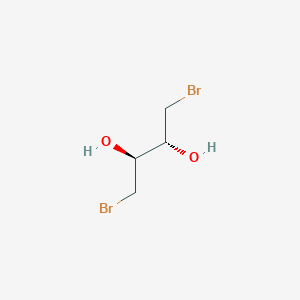
Dibromo-meso-erythritol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibromo-meso-erythritol (DBME) is a halogenated sugar alcohol that has been widely used in scientific research due to its unique properties. It is a four-carbon sugar alcohol with two bromine atoms attached to the meso position, making it a chiral molecule. DBME has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of Dibromo-meso-erythritol is not fully understood, but it is believed to interact with enzymes and proteins through hydrogen bonding and halogen bonding. Dibromo-meso-erythritol has been shown to inhibit the activity of various enzymes, including aldose reductase and lactate dehydrogenase. It has also been shown to bind to proteins such as bovine serum albumin and human serum albumin.
Efectos Bioquímicos Y Fisiológicos
Dibromo-meso-erythritol has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis in cancer cells, and the modulation of immune responses. It has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Dibromo-meso-erythritol in lab experiments is its chiral nature, which allows for the investigation of stereochemistry in enzymatic reactions. It is also a stable and easily synthesized compound. However, one limitation of using Dibromo-meso-erythritol is its toxicity, which can limit the concentration used in experiments.
Direcciones Futuras
There are several future directions for the use of Dibromo-meso-erythritol in scientific research. One potential area of investigation is the development of Dibromo-meso-erythritol-based drugs for the treatment of various diseases. Another area of interest is the use of Dibromo-meso-erythritol in the study of protein-ligand interactions, particularly in the development of new drugs. Additionally, the use of Dibromo-meso-erythritol in asymmetric synthesis and chiral chromatography is an area of ongoing research.
Métodos De Síntesis
Dibromo-meso-erythritol can be synthesized using several methods, including the reaction of meso-erythritol with bromine in the presence of a strong acid catalyst. Another method involves the reaction of meso-erythritol with hydrogen bromide and acetic anhydride. Both methods result in the formation of Dibromo-meso-erythritol with high yields and purity.
Aplicaciones Científicas De Investigación
Dibromo-meso-erythritol has been used in a variety of scientific research applications, including the study of enzyme kinetics, protein-ligand interactions, and drug design. It has also been used as a chiral auxiliary in asymmetric synthesis, as well as a reference compound for chiral chromatography. Dibromo-meso-erythritol is particularly useful in the study of enzymes that require a chiral substrate, as its unique structure allows for the investigation of stereochemistry in enzymatic reactions.
Propiedades
Número CAS |
1947-59-7 |
|---|---|
Nombre del producto |
Dibromo-meso-erythritol |
Fórmula molecular |
C4H8Br2O2 |
Peso molecular |
247.91 g/mol |
Nombre IUPAC |
(2S,3R)-1,4-dibromobutane-2,3-diol |
InChI |
InChI=1S/C4H8Br2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2/t3-,4+ |
Clave InChI |
XOWDQAHYPSENAC-ZXZARUISSA-N |
SMILES isomérico |
C([C@H]([C@H](CBr)O)O)Br |
SMILES |
C(C(C(CBr)O)O)Br |
SMILES canónico |
C(C(C(CBr)O)O)Br |
Otros números CAS |
1947-59-7 |
Sinónimos |
(2R,3S)-1,4-Dibromo-2,3-butanediol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




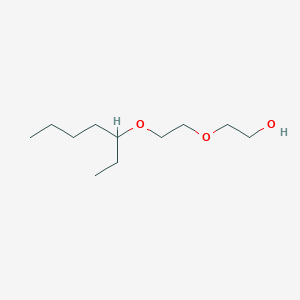
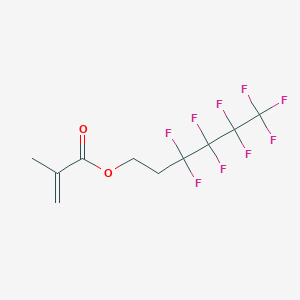

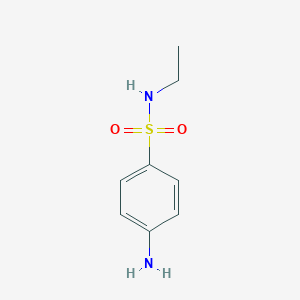
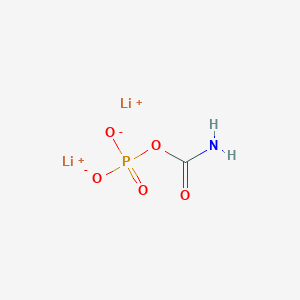

![2-[2-(2-Thienyl)ethyl]benzoic acid](/img/structure/B167924.png)
![2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene](/img/structure/B167925.png)
